molecular formula C10H20N2O4 B1338360 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid CAS No. 851653-36-6

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid

Cat. No. B1338360
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid is a chemical compound that is structurally related to amino acids and is characterized by the presence of tert-butoxycarbonyl and dimethylamino groups. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an intermediate of Biotin, which is a water-soluble vitamin, was synthesized from L-cystine in a three-step process that included esterification, protection of amine, and thiol groups, achieving an overall yield of 67% . Another synthesis involved the preparation of an orthogonally protected boronic acid analog of aspartic acid, which was synthesized by alkylation as a key step . Additionally, the enantioselective synthesis of both enantiomers of a neuroexcitant analog was described, starting with a glycine derivative and proceeding through coupling and hydrolysis steps to achieve enantiopure products .

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid would include a tert-butoxycarbonyl group as a protecting group for the amino function, which is a common strategy in peptide synthesis to prevent unwanted side reactions. The dimethylamino group would provide steric hindrance and could influence the reactivity of the molecule.

Chemical Reactions Analysis

The compound's reactivity has been explored in the context of related molecules. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate was prepared and reacted with various amines and ambident nucleophiles to yield substitution products and fused heterocycles, demonstrating the versatility of such compounds in organic synthesis .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The tert-butoxycarbonyl group is known for its stability under certain conditions and its ease of removal under acidic conditions. The dimethylamino group can affect the compound's basicity and solubility. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in synthesis.

Scientific Research Applications

Flavor Compound Production

Branched aldehydes, derivatives from amino acids including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, play a significant role in flavor compounds in food products. The synthesis and breakdown pathways of these compounds contribute to the desirable flavors in both fermented and non-fermented food items. Understanding the metabolic conversions, microbial interactions, and the influence of food composition on these aldehydes offers insights into controlling their formation for enhanced food flavoring (Smit, Engels, & Smit, 2009).

Betalains Production

Betalains, a class of vacuolar pigments derived from betalamic acid, show potential in the production of natural colorants. The interaction between betalamic acid and amino acids or derivatives, including 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, forms a variety of betacyanins and betaxanthins. These compounds have been identified in numerous plant families under the order Caryophyllales, serving as chemosystematic markers and offering applications in food coloration due to their vibrant colors and health benefits (Khan & Giridhar, 2015).

Herbicide Sorption

Research into the sorption of phenoxy herbicides to soil and organic matter has highlighted the environmental behavior of compounds structurally related to 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid. Understanding the sorption dynamics of such compounds helps in evaluating their environmental impact, particularly in agricultural settings where they may be used as herbicides or in related applications (Werner, Garratt, & Pigott, 2012).

Antioxidant Properties and Bioactivities

The study of synthetic phenolic antioxidants, which share functional groups with 2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid, has revealed their significant antioxidant properties. These antioxidants are utilized in various industries to extend product shelf life and protect against oxidative damage. Recent research has focused on their environmental occurrence, human exposure, and potential toxicity, offering insights into their safe use and regulatory standards (Liu & Mabury, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551211
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(dimethylamino)propanoic acid

CAS RN

851653-36-6
Record name N-(tert-Butoxycarbonyl)-3-(dimethylamino)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.